molecular formula C13H16N2O6S B13766625 S-Ethyl O-(2-(1-methylpropyl)-4,6-dinitrophenyl) carbonothioate CAS No. 6074-15-3

S-Ethyl O-(2-(1-methylpropyl)-4,6-dinitrophenyl) carbonothioate

Cat. No.: B13766625
CAS No.: 6074-15-3
M. Wt: 328.34 g/mol
InChI Key: QKKGMEKXCCXHKQ-UHFFFAOYSA-N
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Description

(2-butan-2-yl-4,6-dinitrophenyl) ethylsulfanylformate is a complex organic compound characterized by its unique structure, which includes a dinitrophenyl group, an ethylsulfanyl group, and a butan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-butan-2-yl-4,6-dinitrophenyl) ethylsulfanylformate typically involves multiple steps. One common method includes the reaction of 2-butan-2-yl-4,6-dinitrophenol with ethylsulfanylformate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

(2-butan-2-yl-4,6-dinitrophenyl) ethylsulfanylformate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2-butan-2-yl-4,6-dinitrophenyl) ethylsulfanylformate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-butan-2-yl-4,6-dinitrophenyl) ethylsulfanylformate involves its interaction with various molecular targets. The dinitrophenyl group can undergo redox reactions, while the ethylsulfanyl group can participate in nucleophilic substitution reactions. These interactions can lead to the formation of reactive intermediates that exert specific effects on biological systems .

Comparison with Similar Compounds

Properties

CAS No.

6074-15-3

Molecular Formula

C13H16N2O6S

Molecular Weight

328.34 g/mol

IUPAC Name

(2-butan-2-yl-4,6-dinitrophenyl) ethylsulfanylformate

InChI

InChI=1S/C13H16N2O6S/c1-4-8(3)10-6-9(14(17)18)7-11(15(19)20)12(10)21-13(16)22-5-2/h6-8H,4-5H2,1-3H3

InChI Key

QKKGMEKXCCXHKQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)SCC

Origin of Product

United States

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